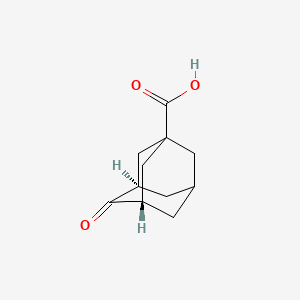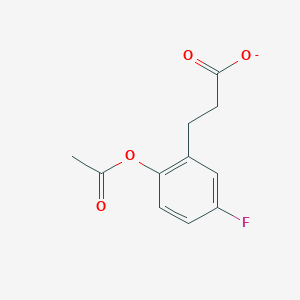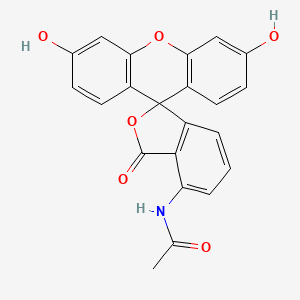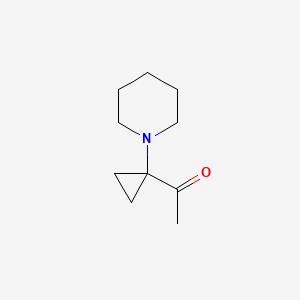
1-(1-Piperidin-1-ylcyclopropyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Piperidin-1-ylcyclopropyl)ethanone is an organic compound that features a piperidine ring attached to a cyclopropyl group, which is further connected to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Piperidin-1-ylcyclopropyl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with piperidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride. The mixture is stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods: For large-scale production, the synthesis of this compound may involve more efficient processes. One such method includes the use of gamma-butyrolactone and 2-chlorophenyl acetate as starting materials. The reaction proceeds through acylation, chlorination, and cyclization steps, resulting in the formation of the target compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Piperidin-1-ylcyclopropyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Varied products based on the nucleophile used.
Applications De Recherche Scientifique
1-(1-Piperidin-1-ylcyclopropyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which 1-(1-Piperidin-1-ylcyclopropyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound may modulate neurotransmitter activity in the brain, thereby reducing seizure activity. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of ion channels and neurotransmitter receptors .
Comparaison Avec Des Composés Similaires
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound shares a similar piperidine ring structure but differs in the presence of a phenyl group instead of a cyclopropyl group.
1-(Thiophen-3-yl)ethanone: Similar in having an ethanone moiety, but features a thiophene ring instead of a piperidine ring.
Uniqueness: 1-(1-Piperidin-1-ylcyclopropyl)ethanone is unique due to its combination of a cyclopropyl group and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
1-(1-piperidin-1-ylcyclopropyl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-9(12)10(5-6-10)11-7-3-2-4-8-11/h2-8H2,1H3 |
Clé InChI |
QFOKCZMBDIFPHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CC1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
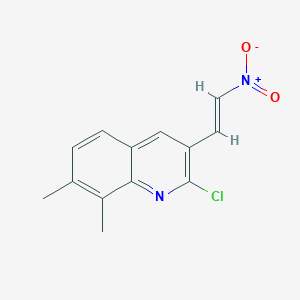
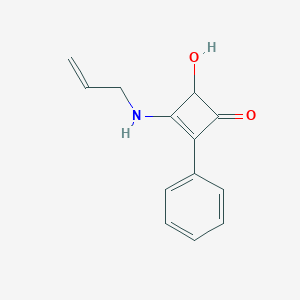
![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
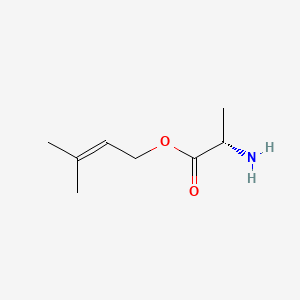
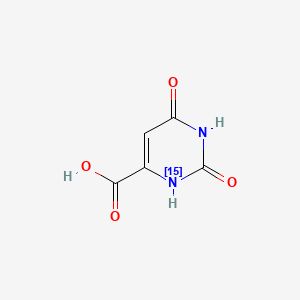
![N-{(2S)-1-[(4-Ethoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B13829248.png)
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)
